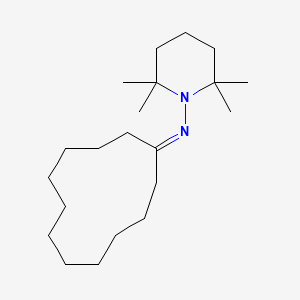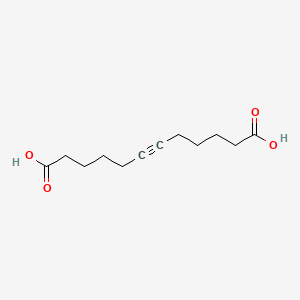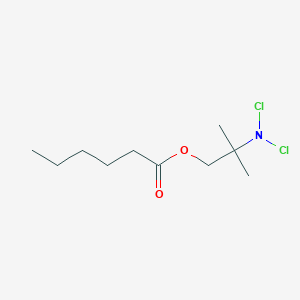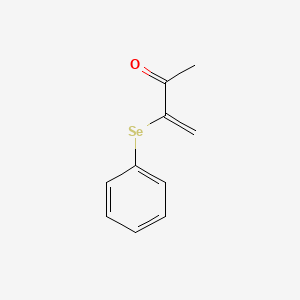![molecular formula C16H34ClNO B14584028 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-54-6](/img/structure/B14584028.png)
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 4-(6-Methylheptyl)piperidine with propylene oxide in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Analyse Chemischer Reaktionen
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
Wirkmechanismus
The mechanism of action of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
Vergleich Mit ähnlichen Verbindungen
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride can be compared with other similar compounds such as:
Cycrimine: A piperidine derivative used as an antiparkinsonian agent.
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Eigenschaften
CAS-Nummer |
61515-54-6 |
|---|---|
Molekularformel |
C16H34ClNO |
Molekulargewicht |
291.9 g/mol |
IUPAC-Name |
3-[4-(6-methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-15(2)7-4-3-5-8-16-9-12-17(13-10-16)11-6-14-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChI-Schlüssel |
GCZFQCODRODSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC1CCN(CC1)CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)


![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)


![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)

![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
